molecular formula C10H11F2N3O2 B13039414 2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13039414
M. Wt: 243.21 g/mol
InChI Key: DHMMZGRCHVZFLT-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with two fluorine atoms and a pyrimidine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid typically involves the reaction of 4,4-difluoropiperidine with a pyrimidine derivative under specific conditions. One common method includes the use of a Diels-Alder reaction between a key intermediate and a pyrimidine derivative, followed by hydrogenation to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoropiperidine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11F2N3O2

Molecular Weight

243.21 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11F2N3O2/c11-10(12)1-3-15(4-2-10)9-13-5-7(6-14-9)8(16)17/h5-6H,1-4H2,(H,16,17)

InChI Key

DHMMZGRCHVZFLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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